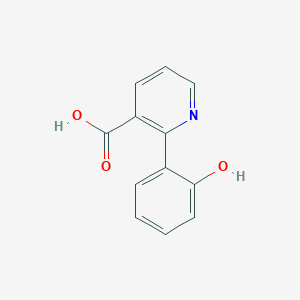

2-(2-Hydroxyphenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10-6-2-1-4-8(10)11-9(12(15)16)5-3-7-13-11/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBAWQXLPVUONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=N2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695507 | |

| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258633-18-9 | |

| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 2 2 Hydroxyphenyl Nicotinic Acid

Retrosynthetic Analysis and Key Precursors for the Compound

A retrosynthetic analysis of 2-(2-Hydroxyphenyl)nicotinic acid reveals several key disconnections and precursor molecules. The most logical disconnection is the carbon-carbon bond between the pyridine (B92270) and phenyl rings, suggesting a cross-coupling strategy. This leads to two primary precursor types: a 2-halonicotinic acid derivative and a (2-hydroxyphenyl)boronic acid or a related organometallic reagent.

Alternatively, a disconnection could be envisioned where the hydroxyl group is introduced at a later stage, suggesting precursors like 2-(phenyl)nicotinic acid which would then undergo regioselective hydroxylation.

Key Precursors:

Pyridine-based precursors: 2-Chloronicotinic acid and 2-bromonicotinic acid are readily available starting materials for cross-coupling reactions. quora.com

Phenyl-based precursors: (2-Hydroxyphenyl)boronic acid is a key organoboron reagent for Suzuki-Miyaura coupling. Other potential precursors include 2-methoxyphenylboronic acid, where the methoxy (B1213986) group can be later demethylated to a hydroxyl group.

Alternative precursors: For a different synthetic approach, pyridine N-oxides can react with benzynes to form 2-(2-hydroxyaryl)pyridines. rsc.org

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Type | Chemical Name | Role in Synthesis |

| Pyridine-based | 2-Chloronicotinic acid | Electrophilic partner in cross-coupling reactions. |

| Pyridine-based | 2-Bromonicotinic acid | Electrophilic partner in cross-coupling reactions. |

| Phenyl-based | (2-Hydroxyphenyl)boronic acid | Nucleophilic partner in Suzuki-Miyaura coupling. |

| Phenyl-based | 2-Methoxyphenylboronic acid | Precursor to the hydroxyphenyl moiety, requiring demethylation. |

| Alternative | Pyridine N-oxide | Reacts with benzynes for regioselective synthesis. |

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through various classical and modern synthetic routes, each with its own advantages and limitations.

Multi-step syntheses often involve the initial synthesis of the individual ring systems followed by their coupling. A prominent modern approach is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction between a halide (e.g., 2-chloronicotinic acid) and an organoboron compound (e.g., (2-hydroxyphenyl)boronic acid) is a highly efficient method for forming the C-C bond between the two aromatic rings. chemistryjournal.net

Another multi-step approach involves the reaction of benzynes with pyridine N-oxides, which can be regioselectively controlled to yield 2-(2-hydroxyaryl)pyridines. rsc.org This can then be followed by the introduction or modification of the carboxylic acid group on the pyridine ring.

Divergent Synthesis: A divergent strategy would start from a common intermediate that already contains the core biaryl structure. For instance, starting from 2-(phenyl)nicotinic acid, a divergent synthesis could be employed where various substituents are introduced onto either the phenyl or pyridine ring in parallel reaction sequences. This approach is useful for creating a library of related compounds from a single precursor.

Derivatization Strategies for Structural Modification of the Compound

The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and two aromatic rings—in this compound offers multiple avenues for structural modification.

The carboxylic acid group is a prime site for derivatization. Esterification can be readily achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Amidation can be performed by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, followed by reaction with a primary or secondary amine. mdpi.com These reactions allow for the introduction of a wide variety of functional groups, potentially influencing the compound's physical and chemical properties.

Table 2: Derivatization Reactions of the Carboxylic Acid Group

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | 1. Thionyl chloride 2. Amine | Amide |

Both the phenyl and pyridine rings can undergo substitution reactions, though their reactivity is influenced by the existing substituents.

Phenyl Ring: The hydroxyl group on the phenyl ring is an ortho-, para-directing and activating group for electrophilic aromatic substitution . This means that electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. However, the steric hindrance from the adjacent pyridine ring may favor substitution at the para position.

Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqquimicaorganica.org Any substitution would likely occur at the C-5 position, which is meta to the nitrogen and less deactivated. The presence of the electron-donating hydroxyphenyl group at the C-2 position may slightly activate the ring towards electrophilic attack compared to unsubstituted pyridine, but the directing effects would still favor the C-5 position.

Nucleophilic aromatic substitution on the pyridine ring is also a possibility, particularly if a good leaving group is present at the C-4 or C-6 positions. The electron-withdrawing nature of the nitrogen atom facilitates nucleophilic attack at these positions.

Heterocyclic Ring Modifications

The modification of the core pyridine ring of this compound is a key strategy for synthesizing novel derivatives with potentially altered chemical and biological properties. While literature specifically detailing the heterocyclic ring modifications of this compound is not abundant, several general methodologies applicable to pyridine and nicotinic acid derivatives can be extrapolated. These strategies primarily focus on the introduction of new substituents or the annulation (fusion) of additional rings onto the pyridine framework.

One powerful and modern approach involves the direct C-H functionalization of pyridine N-oxides. The N-oxide group activates the C-H bonds at the ortho positions (C2 and C6) of the pyridine ring, facilitating their reaction with various coupling partners. For a 2-substituted nicotinic acid, this would primarily direct functionalization to the C6 and potentially the C4 position. Palladium-catalyzed reactions have been successfully employed for the ortho-alkenylation and direct arylation of pyridine N-oxides with unactivated arenes. nih.gov This method offers high regio- and stereoselectivity, providing a direct route to complex substituted pyridines. nih.gov Similarly, C-H activation can be used for alkylation reactions, even with nonactivated secondary alkyl bromides. acs.org

Another significant strategy for modifying the pyridine ring is through intramolecular cyclization reactions to form fused heterocyclic systems. The Thorpe-Ziegler reaction, for instance, involves the base-catalyzed intramolecular self-condensation of a dinitrile to yield a cyclic ketone after hydrolysis. ambeed.comwikipedia.orglscollege.ac.inbuchler-gmbh.comchem-station.com By first converting the carboxylic acid of a nicotinic acid derivative to a nitrile and introducing a second nitrile group on a side chain, this reaction can be used to construct fused rings, such as furo[2,3-b]pyridines.

The table below summarizes potential modification strategies for the pyridine ring, based on methodologies applied to related compounds.

| Modification Type | Methodology | Potential Outcome on Target Compound | Key Features |

| Arylation | Palladium-catalyzed C-H activation of the corresponding N-oxide with (hetero)aryltrifluoroborates rsc.org | Introduction of an aryl or heteroaryl group at the C4 or C6 position. | Ligand-free conditions, broad substrate scope. rsc.org |

| Alkenylation | Palladium-catalyzed oxidative C-C bond formation via C-H activation of the N-oxide nih.gov | Introduction of an alkenyl group at the C6 position. | Excellent regio- and stereoselectivity. nih.gov |

| Alkylation | Palladium-catalyzed C-H activation/cross-coupling of the N-oxide with alkyl bromides acs.org | Introduction of secondary or tertiary alkyl groups at the C6 position. | Utilizes a radical-type process for C-Br cleavage. acs.org |

| Ring Annulation | Thorpe-Ziegler intramolecular cyclization of a corresponding dinitrile derivative chem-station.com | Formation of a fused ring system, such as a furo[2,3-b]pyridine. | Base-catalyzed reaction, useful for 5- to 8-membered ring formation. chem-station.com |

This table is generated based on methodologies applied to related pyridine derivatives and represents potential, not experimentally confirmed, modifications for this compound.

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of increasing importance, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A significant advancement is the development of solvent-free and catalyst-free synthetic methods. For instance, the synthesis of 2-anilinonicotinic acids, which are structurally analogous to the target compound, has been achieved through a simple, environmentally friendly procedure. This method involves the reaction of 2-chloronicotinic acid with various primary aromatic amines under solvent-free conditions, yielding the desired products in short reaction times and with high yields. This approach eliminates the need for potentially harmful solvents like DMF or xylene and avoids the use of metal catalysts, such as copper, which are common in traditional Ullmann coupling reactions. researchgate.net The Ullmann reaction, a classical method for forming C-N or C-O bonds at the 2-position of the pyridine ring, has been a focus for green improvements, including the use of solvent-free conditions, often achieved by simply heating the reactants together. acs.orgresearchgate.netrsc.org

Biocatalysis represents another cornerstone of green synthesis for nicotinic acid derivatives. frontiersin.orgnih.govnih.gov Enzymatic processes offer high selectivity and operate under mild conditions (ambient temperature and pressure, neutral pH), significantly reducing energy consumption and the formation of byproducts. frontiersin.orgnih.gov For example, nitrilase enzymes, expressed in microorganisms like E. coli, can efficiently hydrolyze 3-cyanopyridine (B1664610) directly to nicotinic acid. mdpi.com This biocatalytic route avoids the harsh conditions and toxic waste associated with traditional chemical hydrolysis. mdpi.com While not directly applied to this compound, the principles of using enzymes to perform key chemical transformations are highly relevant and represent a future direction for sustainable synthesis.

The choice of reagents is also critical. Industrial production of nicotinic acid has historically relied on the oxidation of alkylpyridines with strong, hazardous oxidants like nitric acid, which generates large quantities of nitrous oxide, a potent greenhouse gas. researchgate.net Greener alternatives focus on using cleaner oxidants, such as H₂O₂, or employing catalytic air oxidation, which uses the ultimate green oxidant—oxygen from the air—and produces water as the only byproduct.

The following table compares traditional synthetic methods with greener alternatives for key transformations relevant to the synthesis of this compound and its precursors.

| Transformation | Traditional Method | Green Chemistry Alternative | Key Green Advantage(s) |

| Synthesis of 2-Aminonicotinic Acid Analogues | Ullmann condensation with copper catalyst in high-boiling solvents (e.g., DMF, xylene) researchgate.net | Solvent-free and catalyst-free reaction of 2-chloronicotinic acid with anilines. | Avoids hazardous solvents and metal catalysts; reduces waste and energy use. |

| Hydrolysis of Nitrile to Carboxylic Acid | Chemical hydrolysis using strong acids or bases at high temperatures. mdpi.com | Biocatalytic hydrolysis using nitrilase enzymes. mdpi.com | Mild reaction conditions; high selectivity; biodegradable catalyst; reduced energy consumption. |

| Oxidation of Alkylpyridines | Oxidation with nitric acid or potassium permanganate. researchgate.net | Catalytic air oxidation; oxidation with H₂O₂. | Avoids hazardous reagents and toxic byproducts (e.g., NOx, MnO₂); higher atom economy. |

| C-C Coupling (Ullmann Reaction) | Copper-catalyzed coupling in polar, aprotic solvents. acs.org | Solvent-free reaction by heating reactants with a copper catalyst and sand. acs.orgresearchgate.net | Eliminates solvent waste; simplifies product purification. |

This table provides a comparative overview of synthetic principles and is based on findings for structurally related compounds.

Advanced Spectroscopic and Structural Elucidation of 2 2 Hydroxyphenyl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(2-Hydroxyphenyl)nicotinic acid, detailing the precise arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct proton environments in the molecule. The aromatic protons on the nicotinic acid and hydroxyphenyl rings resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns are dependent on the solvent used. For instance, in a solvent like DMSO-d₆, the hydroxyl and carboxylic acid protons will appear as broad singlets, with their chemical shifts being concentration and temperature-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum, often above δ 165 ppm. The aromatic carbons of both rings will appear in the δ 115-160 ppm range.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3' | 7.0 - 7.2 | - |

| H4' | 7.2 - 7.4 | - |

| H5' | 6.9 - 7.1 | - |

| H6' | 7.8 - 8.0 | - |

| H4 | 8.2 - 8.4 | - |

| H5 | 7.4 - 7.6 | - |

| H6 | 8.8 - 9.0 | - |

| COOH | 12.0 - 13.0 (broad) | - |

| OH | 9.5 - 10.5 (broad) | - |

| C2 | - | ~155 |

| C3 | - | ~130 |

| C4 | - | ~140 |

| C5 | - | ~125 |

| C6 | - | ~150 |

| COOH | - | ~168 |

| C1' | - | ~120 |

| C2' | - | ~158 |

| C3' | - | ~118 |

| C4' | - | ~132 |

| C5' | - | ~120 |

| C6' | - | ~130 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

To unequivocally assign the proton and carbon signals and to confirm the connectivity between the two aromatic rings, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the nicotinic acid ring (H4, H5, H6) and on the hydroxyphenyl ring (H3', H4', H5', H6'). This helps to trace the spin systems of each aromatic ring individually.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.ca Each cross-peak in the HMQC/HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This allows for the unambiguous assignment of the carbon signals for all protonated carbons in both aromatic rings. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. The HMBC spectrum is crucial for establishing the connectivity between the nicotinic acid and hydroxyphenyl moieties. Key correlations would be observed between the protons of one ring and the carbons of the other, particularly the carbons at the point of linkage (C2 and C1'). For instance, a correlation between H6' on the hydroxyphenyl ring and C2 on the nicotinic acid ring would provide definitive evidence for the 2-(2-hydroxyphenyl) substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of the compound. For this compound (C₁₂H₉NO₃), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS, confirming the molecular formula with a high degree of confidence. This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions are then analyzed to provide detailed structural information.

The fragmentation of this compound is expected to proceed through characteristic pathways. libretexts.org Common fragmentation patterns for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da). libretexts.org The fragmentation of the bond linking the two aromatic rings would also be a significant pathway. The analysis of these fragmentation patterns helps to piece together the structure of the molecule and confirm the connectivity of its constituent parts. core.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

Key vibrational frequencies observed in the IR spectrum of this compound include:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid group. The phenolic O-H stretch will also contribute to this region.

C=O Stretch: A strong, sharp absorption band typically appears in the range of 1680-1710 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid. omicsonline.org

C=C and C=N Stretches: Aromatic C=C and the C=N stretching vibrations of the pyridine (B92270) ring give rise to a series of medium to strong absorption bands in the 1450-1600 cm⁻¹ region. omicsonline.org

C-O Stretch: The stretching vibration of the C-O bond of the carboxylic acid and the phenolic group will appear in the 1210-1320 cm⁻¹ region. omicsonline.org

O-H Bend: The out-of-plane O-H bending vibration can be observed around 920 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500 - 3300 (broad) |

| Phenolic O-H | Stretch | 3200 - 3600 (broad) |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 |

| Aromatic C=C / Pyridine C=N | Stretch | 1450 - 1600 |

| C-O | Stretch | 1210 - 1320 |

| O-H | Bend (out-of-plane) | ~920 |

Note: These are typical ranges and the exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

While no specific data exists for this compound, a hypothetical analysis of its potential crystal packing and intermolecular interactions can be made based on its functional groups. The molecule possesses a carboxylic acid group, a hydroxyl group, and a pyridine ring, all of which are capable of forming strong hydrogen bonds.

A search for related structures, such as that of 2-(phenylamino)nicotinic acid, reveals that polymorphs can arise from different hydrogen-bonding arrangements, such as carboxylic acid dimer synthons versus carboxylic acid-pyridine N-chains. researchgate.net This suggests that this compound could also exhibit polymorphism, where different crystalline forms could be obtained under varying crystallization conditions.

The conformation of this compound in the crystalline state would be determined by the dihedral angles between the pyridine and phenyl rings, and the orientation of the carboxylic acid and hydroxyl groups. The specific conformation adopted in the crystal lattice is a balance between intramolecular steric effects and the optimization of intermolecular interactions.

The rotational freedom around the C-C bond connecting the phenyl and pyridine rings would be a key conformational feature. The observed conformation in a crystal structure would likely be one that minimizes steric hindrance while maximizing favorable hydrogen bonding and stacking interactions. For instance, studies on similar biphenyl-like systems often reveal a non-planar arrangement of the aromatic rings to alleviate steric clash between ortho-hydrogens.

Without experimental data, the exact torsional angles and the planarity of the molecule in the solid state remain speculative.

Chiroptical Spectroscopy (If applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit a signal in chiroptical spectroscopy experiments. Consequently, this section is not applicable to this compound.

Computational and Theoretical Investigations of 2 2 Hydroxyphenyl Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies for 2-(2-Hydroxyphenyl)nicotinic acid were found in the reviewed literature. This type of analysis would typically involve using computational methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), to optimize the molecule's geometry and calculate its vibrational frequencies and electronic properties. orientjchem.org

Specific HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) analysis and electrostatic potential maps for this compound are not available in the existing literature. Such an analysis would be crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability and charge transfer characteristics. epstem.netrsc.org

Molecular Docking and Ligand-Protein Interaction Predictions

There are no published studies detailing the binding affinity calculations of this compound with any specific biological targets. While docking studies have been performed on various derivatives of nicotinic acid against targets like methyl-coenzyme M reductase or penicillin-binding proteins, nih.govmdpi.com this data is not applicable to the specified compound.

Without molecular docking studies, the key amino acid residues that would interact with this compound within a protein's active site have not been identified. This information is critical for understanding its potential mechanism of action as an inhibitor or ligand.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

A search of the literature did not yield any molecular dynamics (MD) simulation studies for this compound. MD simulations are essential for assessing the stability of the ligand-protein complex over time, observing conformational changes, and validating the interactions predicted by molecular docking. mdpi.com While the methodology is well-established for various pharmaceutical compounds, its application to this compound has not been reported.

Solvent Effects on Molecular Conformation

The three-dimensional structure of a molecule is often influenced by its surrounding environment. Solvents, in particular, can play a critical role in determining the preferred conformation of a flexible molecule like this compound. The interplay between the solute and solvent molecules, driven by forces such as hydrogen bonding and electrostatic and van der Waals interactions, can stabilize or destabilize different conformers.

Computational studies, primarily using molecular dynamics (MD) simulations, can elucidate the impact of various solvents on the conformational landscape of this compound. In such simulations, the molecule is placed in a box of explicit solvent molecules (e.g., water, dimethyl sulfoxide, chloroform), and the system's evolution is tracked over time by solving Newton's equations of motion.

Key conformational aspects of this compound that are sensitive to the solvent environment include:

Intramolecular Hydrogen Bonding: The presence of a hydroxyl group on the phenyl ring and a carboxylic acid group on the pyridine (B92270) ring allows for the formation of an intramolecular hydrogen bond. The strength and stability of this bond can be modulated by the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.

Torsional Angles: The rotation around the C-C bond connecting the phenyl and pyridine rings dictates the relative orientation of these two aromatic systems. The solvent can influence the energy barrier for this rotation, favoring specific dihedral angles that may differ from the gas-phase or crystal structure conformation.

For instance, computational studies on related molecules like nicotine (B1678760) have shown that while certain conformers are energetically equivalent in the gas phase, they exhibit different solvation energies in water, leading to a shift in the conformational equilibrium. nih.gov A similar effect is expected for this compound. Polar protic solvents like water would be expected to compete for hydrogen bonds with the solute, potentially disrupting the intramolecular hydrogen bond and favoring more extended conformations. In contrast, aprotic solvents might stabilize the intramolecularly hydrogen-bonded structure.

A hypothetical study might yield data as presented in the table below, showing the population of different conformational states in various solvents.

| Solvent | Dielectric Constant | Predominant Conformation | Dihedral Angle (Phenyl-Pyridine) | Intramolecular H-Bond Population (%) |

|---|---|---|---|---|

| Water | 80.1 | Extended | ~120° | 15% |

| DMSO | 46.7 | Partially Twisted | ~60° | 55% |

| Chloroform | 4.8 | Planar (Intramolecularly H-bonded) | ~15° | 85% |

This table presents hypothetical data for illustrative purposes.

These computational findings underscore the importance of considering the solvent environment when studying the structure of this compound, as the conformation present in a biological medium may differ significantly from that in a crystalline state or a non-polar solvent. rsc.org

Protein-Ligand Complex Dynamics

To understand the molecular basis of the biological activity of this compound, it is essential to study its interaction with target proteins. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the dynamic behavior of a protein-ligand complex over time. nih.govmdpi.com These simulations can reveal the stability of the ligand's binding pose, the key amino acid residues involved in the interaction, and the conformational changes that may occur in both the protein and the ligand upon binding. nih.gov

The process of simulating a protein-ligand complex typically involves these steps:

System Setup: An initial 3D structure of the complex, often obtained from molecular docking, is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted while keeping restraints on the protein and ligand to allow the solvent to relax around them.

Production MD: The restraints are removed, and the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (atomic coordinates over time) is saved for analysis.

Analysis of the MD trajectory can provide valuable insights:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the protein and the ligand throughout the simulation. A stable RMSD for the ligand suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid. Regions that interact with the ligand may show reduced fluctuations upon binding.

Interaction Energy Analysis: This calculation quantifies the contribution of individual amino acid residues to the binding of the ligand, highlighting key "hotspot" residues.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation, identifying persistent and crucial interactions.

For example, an MD simulation of this compound bound to a hypothetical enzyme active site might reveal that the carboxylate group forms a salt bridge with a positively charged residue (e.g., Arginine or Lysine) and the phenolic hydroxyl group acts as a hydrogen bond donor to a nearby Aspartate or Glutamate residue. The dynamics would show how these interactions are maintained or fluctuate over time, providing a more realistic picture than a static docking pose.

| Simulation Time (ns) | Complex RMSD (Å) | Ligand RMSD (Å) | Key Interacting Residues (H-bonds) | Binding Free Energy (MM/PBSA, kcal/mol) |

|---|---|---|---|---|

| 50 | 2.1 ± 0.3 | 1.2 ± 0.4 | Arg122, Asp89, Tyr210 | -35.6 |

| 100 | 2.3 ± 0.2 | 1.3 ± 0.5 | Arg122, Asp89, Ser125 | -34.9 |

| 150 | 2.2 ± 0.3 | 1.4 ± 0.4 | Arg122, Asp89 | -36.1 |

This table presents hypothetical data from a molecular dynamics simulation for illustrative purposes.

Such detailed dynamic information is invaluable for understanding the compound's mechanism of action and for designing derivatives with improved binding affinity or specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of the Compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their activity, guide the synthesis of new analogues with enhanced properties, and provide insights into the molecular features that govern their biological effects. nih.gov

Descriptor Generation and Selection

The foundation of any QSAR model is the numerical representation of molecular structures using "descriptors." These descriptors quantify various physicochemical and structural properties of the molecules. For a series of this compound derivatives, a wide range of descriptors can be generated:

1D Descriptors: Molecular weight, atom counts, bond counts.

2D Descriptors: Topological indices (e.g., Kier & Hall indices), connectivity indices, polar surface area (PSA), and counts of specific functional groups (e.g., hydrogen bond donors/acceptors).

3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors of shape, volume, and electronic properties like dipole moment and partial charges. Examples include CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) fields.

Once a large pool of descriptors is generated, a crucial step is to select a subset of relevant descriptors that have the strongest correlation with the biological activity while being independent of each other. This selection process is vital to avoid overfitting and to create a robust and interpretable model. Common selection methods include genetic algorithms, stepwise regression, and principal component analysis (PCA). nih.gov

| Descriptor Type | Descriptor Name | Description | Potential Relevance |

|---|---|---|---|

| Electronic | LogP | Octanol-water partition coefficient | Hydrophobicity and membrane permeability |

| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Molecule's ability to permeate cell membranes |

| Quantum Chemical | HOMO/LUMO Energy | Energy of highest occupied/lowest unoccupied molecular orbital | Reactivity and ability to participate in charge-transfer interactions |

| Steric | Molar Refractivity (MR) | Molar volume corrected for refractive index | Molecular size and polarizability |

This table lists examples of molecular descriptors used in QSAR studies.

Predictive Modeling for Biological Activity (mechanistic, not efficacy)

With a set of selected descriptors, a mathematical model is built to predict the biological activity. The focus here is on the mechanistic aspect of activity, such as binding affinity (IC₅₀, Kᵢ) to a target protein, rather than clinical efficacy. Various statistical and machine learning methods can be employed to construct the QSAR model. mdpi.com

Linear Methods: Multiple Linear Regression (MLR) is a common starting point, providing a simple and interpretable equation.

Non-linear Methods: More complex relationships can be captured using methods like Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN).

The predictive power of the QSAR model is assessed through rigorous validation procedures.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to check the model's robustness and internal consistency.

External Validation: The model's ability to predict the activity of a new set of compounds (the "test set") that were not used in model development is evaluated. A high predictive R² (R²_pred) value for the test set indicates a reliable model.

A hypothetical QSAR equation for derivatives of this compound might look like: pIC₅₀ = 0.65 * LogP - 0.02 * TPSA + 1.2 * (HOMO Energy) + 3.5

This equation would suggest that higher hydrophobicity (LogP) and higher HOMO energy contribute positively to the inhibitory activity, while a larger polar surface area has a slightly negative impact. Such models provide a clear, albeit simplified, guide for designing more potent inhibitors. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential 3D arrangement of chemical features (pharmacophoric features) required for a molecule to interact with a specific biological target. dovepress.com These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

A pharmacophore model for this compound and its active derivatives would define the spatial relationships between key interaction points. For this compound, a likely pharmacophore model would include:

A hydrogen bond acceptor feature from the carboxyl oxygen.

A negative ionizable feature corresponding to the deprotonated carboxylic acid.

A hydrogen bond donor from the phenolic hydroxyl group.

Two aromatic ring features for the phenyl and pyridine rings.

This 3D model serves as a template or query for virtual screening. plos.org Virtual screening is a computational method used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. By using the pharmacophore model as a filter, millions of compounds can be rapidly assessed to see if they possess the required chemical features in the correct 3D orientation. nih.gov

The workflow typically involves:

Pharmacophore Model Generation: A model is built based on a set of known active molecules or from the structure of the protein-ligand complex.

Database Screening: The pharmacophore model is used to search a 3D conformational database of compounds (e.g., ZINC, ChemBridge).

Hit Filtering: Compounds that match the pharmacophore query are considered "hits." These hits can be further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and subjected to more computationally intensive methods like molecular docking to refine the list of potential candidates. nih.gov

This approach is significantly faster and more cost-effective than experimentally screening large compound libraries. For this compound, pharmacophore modeling and virtual screening can lead to the discovery of novel chemical scaffolds that mimic its key interactions but have different core structures, potentially leading to compounds with improved properties. nih.gov

Mechanistic Biochemical and Molecular Biological Studies of 2 2 Hydroxyphenyl Nicotinic Acid

Enzyme Inhibition and Activation Mechanisms by the Compound

There is no available research data on the specific enzyme inhibition or activation mechanisms of 2-(2-Hydroxyphenyl)nicotinic acid.

No kinetic analysis data for the modulation of any enzyme by this compound has been published in the reviewed scientific literature.

Information regarding whether this compound acts as a reversible or irreversible inhibitor of any enzyme is not available.

Receptor Binding and Allosteric Modulation Studies

There are no published studies on the receptor binding or allosteric modulation properties of this compound.

No radioligand binding assays have been reported for this compound to determine its affinity for any specific receptors.

No data from cell-based or in vitro functional assays are available to characterize the potential agonistic or antagonistic effects of this compound on any receptors.

Interaction with Nucleic Acids and Lipids

No research was found that investigates the direct interactions of this compound with nucleic acids (DNA or RNA) or with lipids.

Modulation of Intracellular Signaling Pathways (in vitro or cell-based, non-clinical)

Protein Kinase and Phosphatase Activity Modulation

No publicly available scientific studies were identified that have investigated the direct effects of this compound on the activity of protein kinases or phosphatases. Therefore, its capacity to modulate these critical cellular signaling enzymes remains uncharacterized.

Gene Expression Regulation (transcriptional and translational mechanisms)

There is currently no research available detailing the impact of this compound on gene expression. Studies examining its influence on transcriptional or translational mechanisms have not been found in the existing scientific literature.

Ion Channel Modulation

No data from in vitro or cell-based studies are available to suggest that this compound modulates the function of any ion channels. Its potential to act as an activator, inhibitor, or modulator of these membrane proteins has not been a subject of published research.

Oxidative Stress Modulation Mechanisms

Free Radical Scavenging Activity (cellular/biochemical mechanisms)

The potential for this compound to act as a direct free radical scavenger has not been assessed in any available cellular or biochemical studies. Its antioxidant capacity through this mechanism is therefore unknown.

Modulation of Antioxidant Enzyme Systems

There is no evidence from published research to indicate that this compound can modulate the activity or expression of endogenous antioxidant enzyme systems, such as superoxide (B77818) dismutase, catalase, or glutathione (B108866) peroxidase.

Biological Activity Profiling in in Vitro Systems and Non Clinical Models6.4.2. Target Engagement Studies in Animal Systems6.4.3. Proof of Concept for Molecular Mechanism in Disease Models Focused Purely on Mechanism, Not Clinical Outcomes 6.5. Omics Based Approaches Genomics, Proteomics, Metabolomics to Elucidate Compound Effects6.5.1. Transcriptomic Profiling Rna Seq 6.5.2. Proteomic Analysis Mass Spectrometry Based 6.5.3. Metabolomic Fingerprinting

This indicates a clear gap in the current scientific literature concerning the advanced biological profiling of 2-(2-Hydroxyphenyl)nicotinic acid. The compound remains uncharacterized in the specific areas outlined in the request.

Advanced Analytical Methodologies for 2 2 Hydroxyphenyl Nicotinic Acid in Research

Chromatographic Separation Techniques for Purity and Quantification

Chromatographic techniques are the cornerstone for separating and quantifying components within a mixture. While standard methods exist for nicotinic acid and its derivatives, specific protocols for 2-(2-Hydroxyphenyl)nicotinic acid have not been published. bevital.nonifc.gov.vn

High-Performance Liquid Chromatography (HPLC)

There are no specific HPLC methods detailed in the literature for the analysis of this compound. In contrast, numerous HPLC methods have been developed for nicotinic acid and its metabolites, often employing reversed-phase columns with UV or mass spectrometry detection. nih.govbevital.noservice.gov.uk For instance, the separation of nicotinic acid from its isomers and related compounds is well-documented, utilizing various mobile phases and column chemistries to achieve resolution. nih.govsielc.comresearchgate.net Post-column derivatization is also used to enhance the detection of nicotinic acid, a technique that could theoretically be adapted. pickeringlabs.comchromatographyonline.com

Gas Chromatography (GC) (if applicable)

Direct GC analysis of this compound is not described in the available research. Generally, carboxylic acids like this one are polar and have low volatility, making them unsuitable for direct GC analysis without a derivatization step to convert them into more volatile esters or silyl (B83357) derivatives. While GC and GC-MS methods have been developed for nicotinic acid and its impurities, these are often for simpler matrices or involve direct analysis of the more volatile forms. mdpi.comjfda-online.comsemanticscholar.org A study on a derivative, 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid, utilized GC-MS to characterize its fragmentation, but this is not applicable to the parent compound. researchgate.net

Chiral Chromatography for Enantiomeric Separation

The presence of a stereocenter in this compound implies the existence of enantiomers. However, no research detailing the chiral separation of these enantiomers via chromatography could be found. Chiral chromatography is a well-established field, and methods exist for separating the enantiomers of other chiral acids and pharmaceutical compounds using various chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharides. nih.govresearchgate.netnih.gov These general techniques would be the starting point for developing a separation method for the enantiomers of this compound, but no specific application has been published.

Spectrophotometric Methods for Quantification

Spectrophotometric methods measure the interaction of a compound with electromagnetic radiation and are commonly used for quantification.

UV-Vis Spectroscopy

Specific UV-Vis spectroscopic data, including the maximum absorption wavelength (λmax) in various solvents for this compound, is not available in the surveyed literature. For the related compound, nicotinic acid, the UV spectrum is well-characterized, typically showing a primary absorption maximum around 261-262 nm. researchgate.netstarna.com This absorption is used in spectrophotometric methods for its quantification. nih.govomicsonline.org The introduction of the hydroxyphenyl group would be expected to alter the absorption spectrum, likely causing a shift in the λmax, but experimental data for this compound is not published.

Fluorescence Spectroscopy

While nicotinic acid itself is not natively fluorescent and requires derivatization for sensitive fluorescence detection, the presence of the 2-(2-hydroxyphenyl) moiety in this compound suggests it may be intrinsically fluorescent. nih.govresearchgate.net Molecules with this structure, such as 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI), are known to exhibit intense fluorescence with a large Stokes shift due to a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com Research on HPBI shows strong fluorescence with specific excitation and emission wavelengths. mdpi.com It is plausible that this compound would share this fluorescent property, but no studies have been published to confirm this or to characterize its specific fluorescence spectrum (excitation/emission maxima, quantum yield).

Electrophoretic Techniques for Analysis

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer high-efficiency separations, short analysis times, and low sample and reagent consumption, making them well-suited for the analysis of polar and charged compounds like this compound. Due to its acidic nature (presence of a carboxylic acid group) and phenolic hydroxyl group, this compound is an excellent candidate for various CE modes.

Micellar Electrokinetic Chromatography (MEKC)

Micellar electrokinetic chromatography (MEKC) is a powerful hybrid of electrophoresis and chromatography that allows for the separation of both charged and neutral analytes. nih.gov This technique is particularly advantageous when analyzing complex mixtures that may contain this compound alongside its neutral or less polar metabolites. In MEKC, a surfactant is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. nih.gov The separation is based on the differential partitioning of analytes between the aqueous buffer and the hydrophobic interior of the micelles. nih.gov

For the analysis of phenolic acids, anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) are commonly used. nih.gov The separation can be optimized by adjusting several parameters, including the concentration and pH of the buffer, the concentration of the surfactant, and the addition of organic modifiers. nih.gov An optimized buffer system, for instance, using boric acid and SDS with a small percentage of methanol (B129727), can provide excellent resolution and migration times for a range of phenolic compounds. nih.gov

Table 1: Hypothetical MEKC Parameters for the Analysis of this compound and Related Phenolic Acids

| Parameter | Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Standard for high-resolution separations. |

| Background Electrolyte (BGE) | 25 mM Borate buffer, pH 9.2 | Higher pH ensures the carboxylic acid group is deprotonated, enhancing electrophoretic mobility and solubility. |

| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) | Forms micelles for differential partitioning of analytes with varying hydrophobicity. |

| Organic Modifier | 10% (v/v) Methanol | Improves the solubility of hydrophobic analytes and modifies the partitioning into micelles, enhancing selectivity. |

| Applied Voltage | 20 kV | Provides efficient separation within a reasonable timeframe. |

| Temperature | 25 °C | Ensures reproducible migration times. |

| Detection | UV-Vis Diode Array Detector (DAD) at 210 nm and 280 nm | 210 nm allows for general detection of the carboxyl group, while 280 nm is more specific for the phenolic chromophore. |

This table presents a hypothetical set of starting conditions for method development, based on established methods for similar phenolic compounds. Optimization would be necessary for the specific analysis of this compound.

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is the simplest form of CE and separates ions based on their charge-to-size ratio. Given that this compound possesses a carboxylic acid group, it will be negatively charged at neutral to alkaline pH, making it suitable for CZE analysis. The pH of the background electrolyte is a critical parameter in CZE as it dictates the charge state of the analyte and the magnitude of the electroosmotic flow (EOF). While CZE is excellent for charged species, it may not be suitable for the simultaneous analysis of neutral metabolites.

Sample Preparation Strategies for Biological Matrices (for mechanistic studies)

The accurate and precise quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is a prerequisite for meaningful mechanistic studies. These matrices are complex, containing proteins, salts, lipids, and numerous other endogenous compounds that can interfere with the analysis. Therefore, a robust sample preparation strategy is essential to isolate the analyte of interest, remove interferences, and concentrate the sample to meet the sensitivity requirements of the analytical instrument.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a highly effective and widely used technique for the cleanup and concentration of analytes from complex matrices. nih.gov The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For an acidic compound like this compound, several SPE strategies can be employed.

Reversed-Phase (RP) SPE: Using C18 or polymeric sorbents, the sample is loaded under acidic conditions (pH ~2-3) where the analyte is in its neutral, less polar form and is retained by hydrophobic interactions. After washing away polar interferences, the analyte is eluted with an organic solvent like methanol or acetonitrile.

Anion-Exchange (AX) SPE: At a neutral or slightly basic pH, the carboxylic acid group of this compound will be deprotonated (negatively charged). An anion-exchange sorbent can then be used to retain the analyte while neutral and basic interferences are washed away. Elution is typically achieved by using a buffer with a high salt concentration or a low pH to neutralize the analyte.

Table 2: Illustrative SPE Protocol for Extraction of this compound from Human Plasma

| Step | Procedure | Purpose |

| 1. Sample Pre-treatment | Acidify 1 mL of plasma with 100 µL of 1 M HCl. Centrifuge to precipitate proteins. | To protonate the analyte for better retention on a reversed-phase sorbent and remove proteins that can clog the cartridge. |

| 2. Cartridge Conditioning | Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water (pH 3). | To activate the sorbent and ensure reproducible retention. |

| 3. Sample Loading | Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate. | To retain this compound on the sorbent. |

| 4. Washing | Wash the cartridge with 1 mL of acidified water (pH 3) to remove hydrophilic impurities. | To remove salts and other polar interferences that are not retained. |

| 5. Elution | Elute the analyte with 1 mL of methanol or acetonitrile. | To recover the purified and concentrated this compound. |

| 6. Evaporation & Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the BGE for CE analysis. | To concentrate the sample and ensure compatibility with the analytical system. |

This table provides a general guideline. The specific volumes, solutions, and flow rates would need to be optimized for maximum recovery and purity.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of an acidic compound like this compound from an aqueous biological fluid like urine, the pH of the aqueous phase is adjusted to below the pKa of the analyte to ensure it is in its neutral, more organic-soluble form. A water-immiscible organic solvent such as ethyl acetate (B1210297) or diethyl ether is then used to extract the compound.

The choice of the organic solvent is crucial and should be based on the polarity of the analyte. After extraction, the organic layer is separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis. While LLE can be effective, it can also be labor-intensive and may suffer from issues like emulsion formation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Hydroxyphenyl Nicotinic Acid Analogs

Design Principles for Derivatives (Bioisosterism, Scaffold Hopping)

The rational design of derivatives of 2-(2-Hydroxyphenyl)nicotinic acid relies on established medicinal chemistry strategies to optimize its therapeutic potential. Two key principles, bioisosterism and scaffold hopping, are instrumental in this process.

Bioisosterism involves the substitution of a functional group within the molecule with another group that has similar physical and chemical properties, with the aim of enhancing the compound's biological activity or improving its pharmacokinetic profile. nih.govresearchgate.net For instance, the carboxylic acid group of the nicotinic acid core could be replaced with bioisosteres such as a tetrazole, a sulfonamide, or other acidic moieties to potentially improve metabolic stability or cell permeability. nih.gov Similarly, the hydroxyl group on the phenyl ring could be replaced by other hydrogen bond donors or acceptors to fine-tune the binding interactions with a target protein. nih.gov The application of bioisosteric replacements can lead to analogs with improved potency, selectivity, and reduced side effects. nih.gov

Correlating Structural Modifications with Mechanistic Biological Activity

The central goal of SAR and SPR studies is to establish a clear link between specific structural alterations and their impact on the biological mechanism of action. This involves synthesizing a series of analogs and evaluating their activity in relevant biological assays.

The nature and position of substituents on both the hydroxyphenyl and nicotinic acid rings can dramatically influence the compound's ability to bind to its biological target. The electronic and steric properties of these substituents play a crucial role. For example, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting electrostatic interactions with the target protein. researchgate.net The size and shape of the substituents also dictate how well the molecule fits into the binding pocket of the target.

While specific SAR data for this compound analogs is not extensively available in the public domain, studies on related nicotinic acid derivatives provide valuable insights. For instance, in a series of 2-phenoxynicotinic acid hydrazides, substituents on a terminal phenyl ring were shown to significantly affect their anti-inflammatory and analgesic activities. nih.gov Similarly, for other nicotinic acid derivatives, the presence and position of substituents on the aromatic rings have been correlated with their inhibitory activity against enzymes like cyclooxygenases (COX). nih.gov

To illustrate the potential impact of substituents, a hypothetical data table is presented below, which outlines how different substituents on the hydroxyphenyl ring of this compound might influence its biological activity.

Table 1: Hypothetical Impact of Substituents on the Hydroxyphenyl Ring

| Substituent (R) | Position on Phenyl Ring | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| H | - | Baseline | Unsubstituted parent compound. |

| Cl | 4' | Increase | Electron-withdrawing group may enhance binding affinity. |

| OCH₃ | 4' | Decrease | Bulky electron-donating group may cause steric hindrance. |

| NO₂ | 3' | Increase | Strong electron-withdrawing group could improve electrostatic interactions. |

This table is for illustrative purposes and is based on general SAR principles, not on specific experimental data for this compound.

Stereochemistry can be a critical determinant of biological activity. If the this compound scaffold or its derivatives contain chiral centers, the different enantiomers or diastereomers can exhibit significantly different potencies and efficacies. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over another.

Although specific studies on the stereochemical influence on the activity of this compound analogs are not readily found, the importance of stereochemistry is a well-established principle in drug design. For many classes of compounds, the desired biological activity resides in only one of the possible stereoisomers.

Table 2: Hypothetical Influence of Stereochemistry on Biological Activity

| Compound | Chiral Center | Stereoisomer | Predicted Relative Activity | Rationale |

|---|---|---|---|---|

| Analog A | C-2 | (R) | High | The (R)-enantiomer may have the correct spatial orientation for optimal binding to the target. |

This table is for illustrative purposes and is based on general principles of stereoselectivity in drug action, not on specific experimental data for this compound analogs.

Computational Approaches to SAR/SPR

Computational chemistry plays a vital role in modern drug discovery by providing tools to predict and rationalize the SAR and SPR of new compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are frequently employed.

QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. biointerfaceresearch.com These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. researchgate.net This method can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies on nicotinic acid derivatives have been used to rationalize their inhibitory potency against enzymes like COX-2. nih.govnih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event and helping to assess the stability of the predicted binding mode.

While specific computational studies on this compound are limited, a study on a related compound, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, utilized Density Functional Theory (DFT) and molecular docking to investigate its antibacterial potential. nih.gov Such computational approaches are invaluable for understanding the molecular basis of activity and for designing new analogs with improved properties.

Interactions of 2 2 Hydroxyphenyl Nicotinic Acid with Biological Macromolecules and Other Chemical Entities

Protein Binding Studies (e.g., plasma protein binding, enzyme interactions)

The interaction of nicotinic acid and its derivatives with plasma proteins, particularly serum albumin, is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Human serum albumin (HSA) and bovine serum albumin (BSA) are major transport proteins in the blood, responsible for the binding and transport of numerous endogenous and exogenous compounds. researchgate.net

Studies on the interaction of nicotinic acid with HSA have revealed that binding can induce conformational changes in the protein. researchgate.net Spectroscopic and molecular docking studies have shown that nicotinic acid and its isomer, picolinic acid, bind to HSA, with site I (subdomain IIA) being the preferred binding site over site II (subdomain IIIA). researchgate.net The binding of these pyridine (B92270) carboxylic acids to HSA results in alterations to the protein's secondary structure. researchgate.netrsc.org

Calorimetric studies with BSA have demonstrated that nicotinic acid binds in a sequential manner, with a stronger affinity for the initial binding site. rsc.org These interactions are influenced by both electrostatic and hydrophobic forces. rsc.org It has been observed that nicotinic acid can also engage in π-π stacking interactions with the protein. rsc.org

The binding of various drugs to albumin can differ across species. epa.gov For instance, the binding affinities of certain chlorophenoxyacetic acids to albumin from rats, guinea pigs, and bovine sources show notable differences. epa.gov While specific data for 2-(2-Hydroxyphenyl)nicotinic acid is not extensively detailed, the general principles of nicotinic acid's interaction with albumin provide a foundational understanding. The binding of nicotinic acid to its receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the inhibition of hormone-sensitive lipase (B570770) in adipocytes, thereby reducing the release of free fatty acids. nih.govoregonstate.edu

Table 1: Binding Constants of Nicotinic Acid and its Derivatives with Serum Albumin

| Compound | Protein | Binding Constant (KA) (M-1) | Method | Reference |

| Nicotinic Acid | Bovine Serum Albumin | ~104 | Calorimetry | rsc.org |

| 7-HC-1 (Umbelliferone derivative) | Human Serum Albumin | 4.6 x 104 | Fluorescence Emission | researchgate.net |

| 7-HC-2 (Umbelliferone derivative) | Human Serum Albumin | 1.3 x 104 | Fluorescence Emission | researchgate.net |

| 7-HC-3 (Umbelliferone derivative) | Human Serum Albumin | 7.9 x 104 | Fluorescence Emission | researchgate.net |

| Nicotine (B1678760) | Bovine Serum Albumin | 1.78 x 103 (at 20°C) | Fluorescence Titration | researchgate.net |

| Nefopam analogue (NF3) | Human Serum Albumin | 3.6 x 105 | Fluorescence | researchgate.net |

Metal Ion Complexation and Chelation Properties (if relevant to biological activity)

The ability of a molecule to chelate metal ions can be a significant aspect of its biological activity. The 8-hydroxyquinoline (B1678124) scaffold, a structural relative of this compound, is a well-known metal chelator with a range of medicinal applications, including antineurodegenerative and anticancer activities. nih.gov The biological effects of 8-hydroxyquinoline derivatives are often linked to their ability to bind and transport metal ions like copper and zinc. nih.gov

Derivatives of nicotinic acid have been investigated for their metal complexing abilities. For example, (E)-N1-(2-hydroxybenzylidene)nicotinohydrazide, synthesized from nicotinic acid hydrazide, forms stable complexes with Co(II) and Mn(II). mocedes.org These complexes exhibit an octahedral geometry and the ligand acts as a tridentate donor. mocedes.org

The chelation of metal ions such as iron is a therapeutic strategy for certain diseases. nih.gov Hydroxypyridinones and hydroxypyranones, which share structural similarities with the hydroxyphenyl-pyridine core of the title compound, have been synthesized and evaluated for their iron-chelating properties. nih.gov The affinity of these compounds for iron(III) is influenced by their specific chemical structure. nih.gov

Furthermore, the interaction of nickel(II) ions with peptides has been studied to understand the potential binding sites in proteins like histones. nih.gov These studies reveal that nickel can coordinate with amino acid residues such as histidine and glutamic acid. nih.gov The complexation of metal ions is often studied using techniques like potentiometry and spectrophotometry to determine the structure and stability of the resulting complexes in solution. rsc.org

Membrane Permeability and Transport Mechanisms (mechanistic, not ADME/PK)

The ability of a compound to cross biological membranes is fundamental to its absorption and distribution. The Caco-2 cell monolayer is a widely accepted in vitro model for predicting the intestinal absorption of orally administered drugs. researchgate.netcreative-biolabs.comnih.gov This model can assess both passive diffusion and active transport mechanisms. creative-biolabs.com

Studies on nicotinic acid transport in human liver cells (HepG2 and primary hepatocytes) have shown the existence of a specific, high-affinity, carrier-mediated transport system. nih.gov This transport is pH-dependent, energy-dependent, and sodium-independent. nih.gov The process is saturable and can be inhibited by unlabeled nicotinic acid and nicotinamide, but not by other unrelated organic anions. nih.gov This indicates the presence of a specific transporter for nicotinic acid.

The 2-hydroxycarboxylate transporter family, found in bacteria, provides a model for understanding the transport of such molecules. nih.gov These transporters can function as symporters or exchangers and are composed of transmembrane helices that form a translocation pore. nih.gov

Table 2: Caco-2 Permeability Classifications

| Apparent Permeability (Papp) (cm s-1) | Permeability Classification | Corresponding Human Fraction Absorbed (Fa) | Reference |

| <1 x 10-6 | Low | 0-20% | researchgate.net |

| 2-10 x 10-6 | Moderate | 20-80% | researchgate.net |

| >10 x 10-6 | High | 80-100% | researchgate.net |

Interactions with other small molecules (e.g., synergistic or antagonistic mechanistic effects)

The biological effects of a compound can be modulated by its interactions with other small molecules. Nicotinic acid is known to interact with a variety of other drugs, which can lead to synergistic or antagonistic effects. drugs.comdrugs.com For instance, it can have additive effects with antihypertensive medications, potentially leading to hypotension, and with anticoagulants, increasing the risk of bleeding. nih.gov

In the context of cellular inflammation, nicotinic acid has been shown to have a modulatory effect. In a Caco-2 cell model of intestinal inflammation induced by interleukin-1β (IL-1β) and lipopolysaccharide (LPS), nicotinic acid significantly reduced the production of the pro-inflammatory cytokine IL-8. nih.gov This suggests an anti-inflammatory effect at the cellular level. Furthermore, nicotinic acid treatment was able to restore the levels of several metabolites that were altered by the inflammatory stimuli. nih.gov

The interaction of nicotinic acid with other signaling molecules can also influence gene expression. For example, nicotinic acid and insulin (B600854) have been shown to have opposing effects on the phosphorylation of the transcription factor FOXO1 in insulin-sensitive tissues. nih.gov This can lead to inverse regulation of the expression of numerous genes. nih.gov

Additionally, there can be synergistic effects between different types of cellular stressors. For example, tumor necrosis factor-alpha (TNF-α) and hydrogen peroxide have been shown to have a synergistic effect on the production of IL-8 in Caco-2 cells, a process that is mediated through the NF-κB signaling pathway. nih.gov While direct studies on the interactions of this compound with other small molecules are limited, the findings for nicotinic acid provide a framework for potential synergistic or antagonistic effects that could be relevant to its biological activity.

Future Directions and Emerging Research Avenues for 2 2 Hydroxyphenyl Nicotinic Acid

Unexplored Biological Targets and Pathways

There is no available research identifying or suggesting any biological targets or pathways for 2-(2-Hydroxyphenyl)nicotinic acid. Studies on other nicotinic acid derivatives have identified targets such as GPR109A, cyclooxygenase (COX) enzymes, and pathways related to inflammation and dyslipidemia. nih.govnih.gov For instance, certain nicotinic acid derivatives have been investigated for their anti-inflammatory potential through the inhibition of cytokines like TNF-α and IL-6. nih.gov However, it remains entirely unexplored whether this compound interacts with these or other currently unknown targets.

Novel Synthetic Approaches and Derivatization Strategies

Specific synthetic methods for this compound are not detailed in the available literature. However, general methods for synthesizing related hydroxyphenyl-nicotinic acid derivatives often employ modern cross-coupling reactions. A common strategy involves the Suzuki coupling, which uses a palladium catalyst to couple a halogenated pyridine (B92270) ring with a corresponding boronic acid. vulcanchem.comnih.gov

A hypothetical synthesis for this compound could potentially involve:

The coupling of a 2-halonicotinic acid ester with 2-hydroxyphenylboronic acid.

Subsequent hydrolysis of the ester to yield the final carboxylic acid.

Derivatization of the core structure could theoretically be explored to modify its physicochemical properties or biological activity, for example, by creating amides or esters from the carboxylic acid group. mdpi.comresearchgate.net However, no such derivatives of this compound have been reported.

Integration with Advanced Imaging Techniques for Mechanistic Visualization

No studies have been found that integrate this compound with any advanced imaging techniques. Such research would first require the identification of a specific biological target and demonstrable activity. If a target were identified, the compound could potentially be labeled with a fluorescent tag or a radionuclide for use in techniques like fluorescence microscopy or positron emission tomography (PET) to visualize its interaction with cells or tissues, but this remains a purely hypothetical application.

Applications in Chemical Probes and Tools for Biological Research

The potential of this compound as a chemical probe is currently unknown. The development of a chemical probe requires a compound to have high potency and selectivity for a specific biological target. Given that no such targets have been identified for this compound, its application as a research tool has not been investigated.

Addressing Current Research Gaps in the Compound's Academic Profile

The primary research gap for this compound is its complete academic profile. Foundational research is required to address the following:

Basic Synthesis and Characterization: Establishing and documenting a reliable synthetic route and full characterization of the compound's physical and chemical properties.

Initial Biological Screening: Performing broad biological screenings to identify any potential therapeutic activities (e.g., anti-inflammatory, antimicrobial, anti-cancer) or biological targets.

Structure-Activity Relationship (SAR) Studies: Should any activity be identified, systematic synthesis of derivatives would be needed to understand the relationship between the chemical structure and its biological function.

Without these fundamental studies, the compound remains an uncharacterized entity within the vast family of nicotinic acid derivatives.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(2-Hydroxyphenyl)nicotinic acid, and how do experimental conditions influence functional group selectivity?

- Methodological Answer : Synthesis typically involves condensation or coupling reactions to introduce functional groups while preserving the nicotinic acid core. For example, regioselective methods may employ palladium-catalyzed cross-coupling or acid-catalyzed cyclization to attach the hydroxyphenyl moiety. Reaction parameters such as solvent polarity, temperature, and catalyst choice (e.g., Pd(PPh₃)₄) critically impact yield and selectivity. Post-synthesis purification via column chromatography or recrystallization ensures structural fidelity .

Q. Which spectroscopic and analytical techniques are essential for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves aromatic proton environments and substituent positions. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical data. Complementary techniques like HPLC or LC-MS assess purity and stability under varying pH conditions .

Q. How is the preliminary biological activity of this compound screened in antimicrobial research?

- Methodological Answer : Initial screening involves in vitro assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution to determine Minimum Inhibitory Concentration (MIC). Synergy studies with standard antibiotics (e.g., ampicillin) assess combinatorial effects. Cytotoxicity is evaluated via MTT assays on mammalian cell lines. Molecular docking predicts binding to bacterial targets like DNA gyrase or penicillin-binding proteins .

Advanced Research Questions

Q. What experimental strategies address conflicting data on the compound’s stability and decomposition products under physiological conditions?

- Methodological Answer : Stability studies use accelerated degradation protocols (e.g., exposure to UV light, elevated temperatures, or enzymatic hydrolysis) with LC-MS monitoring. Conflicting decomposition data (e.g., absence of reported by-products in ) require comparative analyses using isotopically labeled analogs to track degradation pathways. Computational tools like density functional theory (DFT) predict reactive intermediates, guiding experimental validation .

Q. How can researchers resolve contradictions in reported toxicity profiles, particularly regarding acute toxicity and mutagenicity?

- Methodological Answer : Discrepancies arise from variations in assay protocols (e.g., OECD vs. EPA guidelines). Harmonization involves standardizing test models (e.g., Salmonella Ames test for mutagenicity) and cross-validating results with in silico tools like QSAR or Tox21. Meta-analyses of existing datasets (e.g., PubChem, ChEMBL) identify confounding factors such as impurity interference or solvent effects .

Q. What strategies optimize reaction conditions to improve synthesis yield and scalability for this compound?